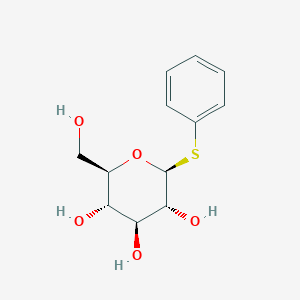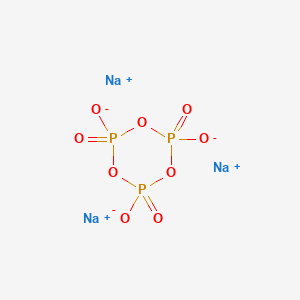
三偏磷酸钠
描述
Sodium trimetaphosphate is a chemical compound with the formula Na₃P₃O₉. It is one of the metaphosphates of sodium and is the sodium salt of trimetaphosphoric acid. This compound is typically found as a colorless or white crystalline solid and is known for its specialized applications in various industries, including food and construction .
Synthetic Routes and Reaction Conditions:
-
Heating Sodium Dihydrogen Phosphate: Sodium trimetaphosphate is produced industrially by heating sodium dihydrogen phosphate to 550°C. This method, developed in 1955, involves the following reaction:
3NaH2PO4→Na3P3O9+3H2O
The trimetaphosphate dissolves in water and is precipitated by the addition of sodium chloride, affording the hexahydrate .
-
Thermal Reaction of Orthophosphoric Acid and Sodium Chloride: Another method involves a thermal reaction of orthophosphoric acid and sodium chloride at 600°C:
3NaH3PO4+3NaCl→Na3P3O9+3H2O+3HCl
This method also produces high-quality sodium trimetaphosphate .
Types of Reactions:
-
Hydrolysis: Sodium trimetaphosphate undergoes hydrolysis to form acyclic sodium triphosphate:
Na3P3O9+H2O→H2Na3P3O10
-
Ring-Opening Reactions: The metatriphosphate anion can undergo ring-opening reactions by amine nucleophiles .
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Amines: Used in ring-opening reactions.
Major Products:
Sodium Triphosphate: Formed from hydrolysis.
Acyclic Compounds: Formed from ring-opening reactions.
科学研究应用
Sodium trimetaphosphate has a wide range of applications in scientific research:
未来方向
The global sodium trimetaphosphate market is projected to expand at a CAGR of 5.4% during the forecast years of 2022-2032 . It is used as a crosslinking agent in the esterification of starch, which projects immense growth opportunities . The demand for sodium trimetaphosphate is also expected to rise due to the growing desire for convenience and processed foods .
作用机制
The mechanism of action of sodium trimetaphosphate involves its ability to form cross-links with other molecules. In biomedical applications, it enhances the conductivity and mechanical properties of hydrogels by forming physical cross-links with conducting polymers . In food packaging, it improves the tensile strength and antibacterial properties of composite films by establishing electrostatic interactions with other compounds .
Similar Compounds:
Sodium Triphosphate (Na₅P₃O₁₀): Similar in structure but differs in the number of phosphate units.
Sodium Tetraphosphate (Na₆P₄O₁₃): Contains four phosphate units and has different applications.
Uniqueness:
生化分析
Biochemical Properties
It is known that Sodium trimetaphosphate can dissolve in water and is precipitated by the addition of sodium chloride
Molecular Mechanism
It is known that Sodium trimetaphosphate can undergo hydrolysis to form acyclic sodium triphosphate
Temporal Effects in Laboratory Settings
It is known that Sodium trimetaphosphate can be produced industrially by heating sodium dihydrogen phosphate to 550 °C
Metabolic Pathways
It is known that Sodium trimetaphosphate can be synthesized from sodium chloride and orthophosphoric acid
属性
| { "Design of the Synthesis Pathway": "Sodium trimetaphosphate can be synthesized by the reaction of sodium orthophosphate and sodium pyrophosphate.", "Starting Materials": [ "Sodium orthophosphate", "Sodium pyrophosphate" ], "Reaction": [ "Mix sodium orthophosphate and sodium pyrophosphate in a 1:1 molar ratio", "Heat the mixture at 500°C for 5 hours with constant stirring", "Cool the reaction mixture to room temperature", "Dissolve the cooled mixture in water", "Filter the solution to remove any insoluble impurities", "Evaporate the filtrate to dryness to obtain sodium trimetaphosphate as a white solid" ] } | |
CAS 编号 |
7785-84-4 |
分子式 |
H3NaO9P3 |
分子量 |
262.93 g/mol |
IUPAC 名称 |
trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |
InChI 键 |
DTDZJFRNMABDAF-UHFFFAOYSA-N |
手性 SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |
其他 CAS 编号 |
7785-84-4 |
物理描述 |
Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |
相关CAS编号 |
13566-25-1 (Parent) |
保质期 |
LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |
同义词 |
calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Sodium trimetaphosphate (STMP) primarily interacts through chelation, forming stable complexes with metal cations. This property underpins many of its applications.
- In starch modification: STMP cross-links starch molecules by forming phosphate ester bonds with hydroxyl groups. [] This increases viscosity, improves freeze-thaw stability, and enhances shear and acid tolerance. [, ]
- In biomaterial applications: STMP crosslinks polymers like chitosan [] and gums [], influencing microparticle size, swelling capacity, and degradation rate, ultimately impacting drug release profiles. [, ]
- In enamel protection: STMP interacts with calcium ions, potentially forming calcium phosphate complexes on the enamel surface, hindering demineralization and promoting remineralization. [, , ]
ANone: Sodium trimetaphosphate is a cyclic triphosphate.
- Spectroscopic data:
ANone: STMP exhibits good material compatibility with various polymers and is stable under a range of conditions, making it suitable for diverse applications.
- Compatibility: STMP demonstrates compatibility with starches, [, , , ] cellulose, [] chitosan, [] gums, [] and polyvinylidene fluoride. []
- Stability:
- Thermal stability: STMP is stable at high temperatures, enabling its use in processes like starch modification at 130°C. []
- Hydrolytic stability: While generally stable, STMP can undergo hydrolysis in highly acidic or alkaline conditions. [, ]
- Grinding stability: Grinding STMP, especially at low pressure, can lead to its transformation to amorphous forms and the generation of higher chain phosphates. []
ANone: While not a traditional catalyst, STMP demonstrates interesting behavior in prebiotic chemistry.
- Peptide synthesis: STMP facilitates the formation of oligopeptides from glycine in alkaline conditions, potentially playing a role in prebiotic peptide synthesis. [] The addition of imidazole enhances this effect. []
ANone: Currently, the provided research articles do not delve extensively into the use of computational chemistry and modeling for sodium trimetaphosphate.
ANone: Limited information on the SAR of STMP is available within the provided research papers. Further investigation is required to understand how modifications to its cyclic structure influence its activity and selectivity.
- Stability: Controlling pH is crucial for maintaining STMP stability as extreme pH can induce hydrolysis. []
- Solubility: STMP exhibits good water solubility. []
- Bioavailability: While bioavailability data is not explicitly discussed, encapsulating STMP within microparticles, like those based on chitosan [] or xylan, [] can provide controlled release and potentially enhance its bioavailability.
ANone: The provided research primarily focuses on STMP's material properties and applications. Further research is needed to elucidate its PK/PD profile, including ADME characteristics and in vivo activity.
ANone: Several studies highlight the in vitro efficacy of STMP:
- Enamel protection: In vitro studies demonstrate that STMP, especially in nano-sized formulations, enhances the protective effect of fluoride against enamel demineralization. [, , ]
- Antimicrobial activity: STMP combined with silver nanoparticles shows antimicrobial efficacy against Streptococcus mutans and Candida albicans biofilms in vitro. []
- Biofilm modulation: TMPn, particularly with fluoride, can influence biofilm composition, increasing P and F levels and affecting ECM components. []
ANone: The provided research focuses primarily on material properties and in vitro applications of STMP, with no mention of resistance mechanisms. Further research is required to address this aspect.
A: While STMP is generally recognized as safe for use in food and cosmetics, [] high doses have been associated with adverse effects in animal studies:
- High-dose effects in rats: Rats fed a diet containing 10% STMP showed transient tubular necrosis. [] Other studies reported growth inhibition, kidney abnormalities, bone decalcification, and liver changes with chronic high-dose exposure. []
- Skin and eye irritation: High concentrations of STMP can be irritating to the skin and eyes. []
ANone: STMP research bridges disciplines like:
- Material science: Exploiting its cross-linking properties to modify starch, [, , , ] develop biomaterials, [, ] and create novel gel polymer electrolytes. []
- Dentistry: Investigating its role in enamel protection and remineralization. [, , ]
- Microbiology: Studying its impact on biofilms and potential as an antimicrobial agent. [, , ]
- Prebiotic chemistry: Exploring its involvement in peptide synthesis under early Earth conditions. []
ANone: Several alternatives to STMP exist, each with its own profile:
- Glutaraldehyde (GA): Commonly used as a crosslinking agent, but STMP-crosslinked scaffolds show higher degradation rates and superior cell viability compared to GA. []
- Sodium tripolyphosphate (STPP): Another crosslinking agent, but its effectiveness in starch phosphorylation is influenced by pH differently than STMP. []
- Other crosslinking agents: Epichlorohydrin is an alternative for starch modification, but STMP-crosslinked starch hydrogels exhibit higher swelling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

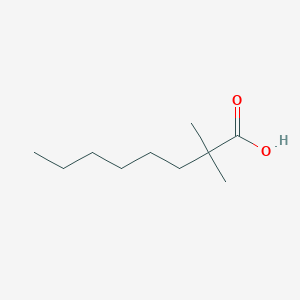
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

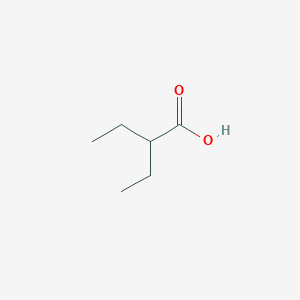
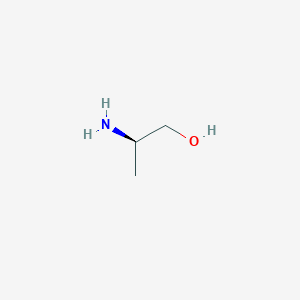
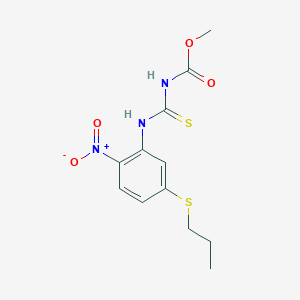
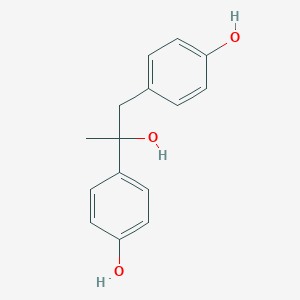
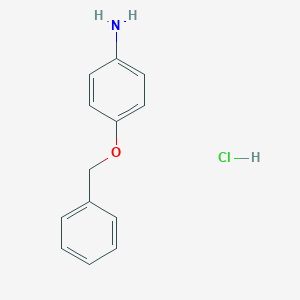

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)
![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)
